
9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol: is an organic compound with the molecular formula C20H43NO5 It is characterized by the presence of multiple ether and hydroxyl groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol typically involves the reaction of decylamine with ethylene oxide under controlled conditions. The reaction proceeds through a series of nucleophilic substitutions and additions, resulting in the formation of the desired compound. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve the reactants.
Catalyst: Basic catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may be employed to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups in 9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol can undergo oxidation to form carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where the oxygen atoms are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halides or amines in the presence of a suitable base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or amines.
科学的研究の応用
Chemistry:
Synthesis of Polymers: The compound can be used as a monomer in the synthesis of polyethers and polyamides, which have applications in coatings, adhesives, and elastomers.
Catalysis: It can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Biology:
Drug Delivery: The compound’s amphiphilic nature makes it suitable for use in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.
Bioconjugation: It can be used to modify biomolecules, improving their stability and functionality.
Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Diagnostics: It can be used in the development of diagnostic assays, particularly in the detection of specific biomolecules.
Industry:
Surfactants: The compound’s surfactant properties make it useful in detergents and emulsifiers.
Lubricants: It can be used as an additive in lubricants to improve their performance and stability.
作用機序
The mechanism of action of 9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, its hydroxyl and ether groups can form hydrogen bonds with biomolecules, altering their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
類似化合物との比較
3,6,9,12-Tetraoxatetradecane-1,14-diol: This compound shares a similar backbone but lacks the decyl and azatetradecane groups, resulting in different chemical properties and applications.
3,6,12-Trioxa-9-azatetradecane-1,14-diol, 9-dodecyl-: This compound is structurally similar but has a different alkyl chain length, affecting its solubility and reactivity.
Uniqueness: 9-Decyl-3,6,12-trioxa-9-azatetradecane-1,14-diol is unique due to its specific combination of ether, hydroxyl, and decyl groups. This combination imparts distinct amphiphilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry. Its ability to interact with lipid bilayers and form hydrogen bonds with biomolecules sets it apart from other similar compounds.
特性
CAS番号 |
92773-52-9 |
|---|---|
分子式 |
C20H43NO5 |
分子量 |
377.6 g/mol |
IUPAC名 |
2-[2-[decyl-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C20H43NO5/c1-2-3-4-5-6-7-8-9-10-21(11-15-24-17-13-22)12-16-25-19-20-26-18-14-23/h22-23H,2-20H2,1H3 |
InChIキー |
IAIGWLDEDSNYJM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN(CCOCCO)CCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


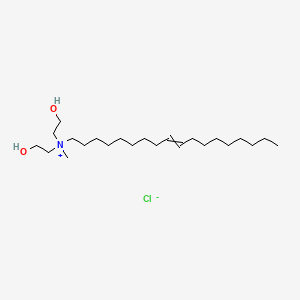
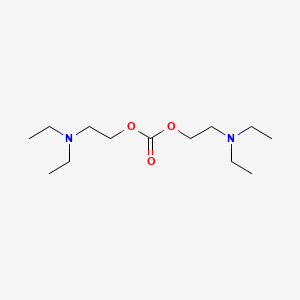
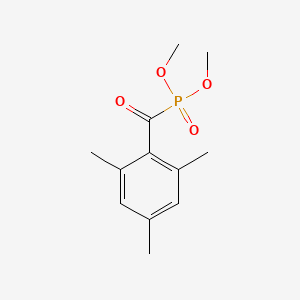
![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)
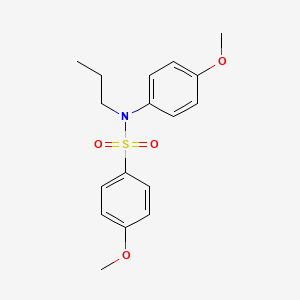

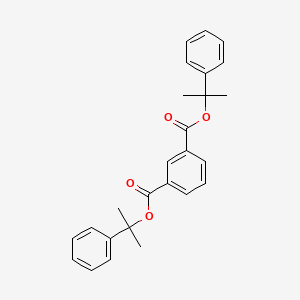

![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
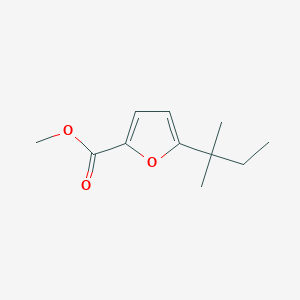
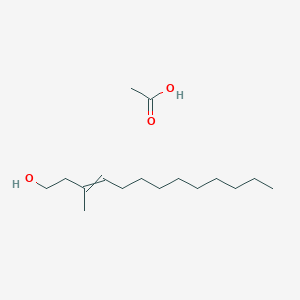

![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)
![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)
